2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butylphenoxy group and a methylcarbamoyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide typically involves multiple stepsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide include:
2-(4-tert-butylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide: This compound shares a similar core structure but features a trifluoromethyl group instead of a methylcarbamoyl group.
Methyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound has a different core structure but retains the tert-butylphenoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-21(2,3)16-7-11-18(12-8-16)26-14-20(25)23-17-9-5-15(6-10-17)13-19(24)22-4/h5-12H,13-14H2,1-4H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMZWLYDWKRIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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